3-Ethenyl Nevirapine

Vue d'ensemble

Description

3-Ethenyl Nevirapine is a synthetic compound that has been used for a variety of purposes, including as a drug for the treatment of HIV/AIDS. It is a member of the non-nucleoside reverse transcriptase inhibitor (NNRTI) class of antiretroviral drugs, and has been used in combination with other drugs to treat HIV/AIDS since the early 2000s. This compound has a number of advantages over other NNRTIs, such as a lower cost and fewer side effects, and is currently the most commonly used NNRTI in the United States.

Mécanisme D'action

Target of Action

3-Ethenyl Nevirapine, like its parent compound Nevirapine, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by transcribing viral RNA into DNA .

Mode of Action

This compound binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This interaction disrupts the enzyme’s catalytic site, thereby inhibiting the transcription of viral RNA into DNA .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of Nevirapine. The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to Nevirapine. Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Nevirapine. Nevirapine induces acute corticosterone release, which contributes to delayed-onset liver injury . The lack of reaction with sulfhydryl groups might hamper the in vivo detoxification of Nevirapine-derived quinone and quinone-imine metabolites via glutathione conjugation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of Nevirapine in wastewater has been shown to affect the growth of Escherichia coli . Additionally, genetic polymorphisms of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of Nevirapine, can contribute to inter-individual variability in Nevirapine concentrations .

Safety and Hazards

Nevirapine can cause serious, life-threatening side effects. These include liver problems and severe skin rash and allergic reactions . Liver problems and skin rash and allergic reactions can happen at any time during treatment with nevirapine, but your risk is higher during the first 18 weeks of treatment .

Orientations Futures

Despite limited randomized controlled trials (RCTs) data available for particular comparisons, Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies . Nevirapine is also used to prevent mother-to-child transmission (perinatal transmission) of HIV .

Analyse Biochimique

Biochemical Properties

3-Ethenyl Nevirapine, like its parent compound Nevirapine, is believed to interact with the enzyme reverse transcriptase, which is crucial for the replication of HIV-1

Cellular Effects

It is known that Nevirapine can inhibit the replication of HIV-1 by interfering with the function of the reverse transcriptase enzyme . It is plausible that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is believed to bind directly to reverse transcriptase and block the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .

Temporal Effects in Laboratory Settings

Studies on Nevirapine have shown that its elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Nevirapine have shown that it can cause a significant rash in some strains of rats .

Metabolic Pathways

Nevirapine is known to be metabolized by the cytochrome P450 enzyme system . It is plausible that this compound may be metabolized through similar pathways.

Transport and Distribution

Nevirapine is known to be readily absorbed and distributed following oral administration .

Propriétés

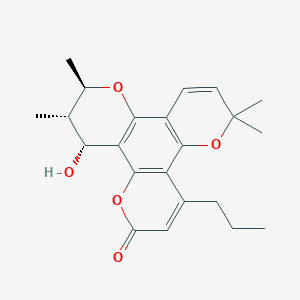

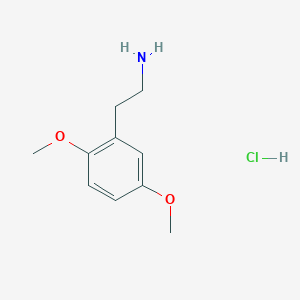

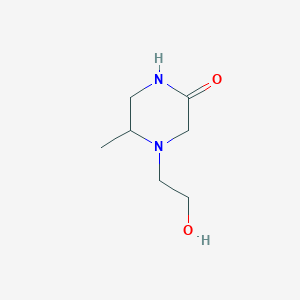

IUPAC Name |

2-cyclopropyl-6-ethenyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-3-11-9-19-16-14(10(11)2)20-17(22)13-5-4-8-18-15(13)21(16)12-6-7-12/h3-5,8-9,12H,1,6-7H2,2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHKSYCZFRKORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1C=C)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445178 | |

| Record name | 3-Ethenyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284686-22-2 | |

| Record name | 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethenyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.